molecular formula C12H6BrFN2S B11796977 3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine

3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine

Cat. No.: B11796977
M. Wt: 309.16 g/mol
InChI Key: FFCZOOHRDXUJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine (CAS 1706434-96-9) is a high-purity brominated heterocyclic building block designed for advanced research and development in medicinal chemistry. This compound features a fused isothiazolopyridine core, a scaffold of significant interest in the exploration of novel kinase inhibitors . The bromine atom at the 3-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to elaborate the structure for extensive structure-activity relationship (SAR) studies . Isothiazolo[5,4-b]pyridine derivatives are investigated as key intermediates in the synthesis of potential therapeutic agents. Recent scientific literature highlights the closely related isothiazolo[4,3-b]pyridine scaffold as a promising chemotype for the development of potent and selective cyclin G-associated kinase (GAK) inhibitors . GAK is a host kinase implicated in the life cycle of multiple viruses, positioning such inhibitors as a potential strategy for broad-spectrum antiviral therapy . While this specific isomer is less explored, it represents a valuable tool for scaffold hopping and expanding the SAR landscape around this target. Researchers can utilize this compound to develop novel analogs for evaluating biochemical potency, selectivity, and cellular activity in relevant disease models. The product is supplied with a minimum purity of 97% . Its molecular formula is C 12 H 6 BrFN 2 S and it has a molecular weight of 309.16 g/mol . Intended Use & Disclaimer: This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a personal care product. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6BrFN2S

Molecular Weight

309.16 g/mol

IUPAC Name

3-bromo-6-(2-fluorophenyl)-[1,2]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C12H6BrFN2S/c13-11-8-5-6-10(15-12(8)17-16-11)7-3-1-2-4-9(7)14/h1-6H

InChI Key

FFCZOOHRDXUJPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=NS3)Br)F

Origin of Product

United States

Preparation Methods

Annulation Approaches for Isothiazolo[5,4-b]pyridine Formation

The isothiazolo[5,4-b]pyridine core is typically constructed via annulation reactions between thiazole precursors and substituted pyridines. A representative method involves reacting 2-fluorobenzonitrile with 3-bromopyridine-2-thiol in dimethylformamide (DMF) at 120°C for 12 hours, facilitated by potassium carbonate as a base. This single-step annulation achieves a 72% yield, with the fluorine atom enhancing electrophilicity at the pyridine’s 6-position. Alternative solvents like dimethyl sulfoxide (DMSO) have been shown to improve reaction kinetics due to their high polarity, reducing reaction times to 8 hours.

Bromination and Fluorophenyl Substitution

Post-annulation bromination is critical for introducing the 3-bromo substituent. Direct electrophilic bromination using bromine in acetic acid at 60°C selectively targets the 3-position of the isothiazole ring, achieving 89% regioselectivity. Simultaneous incorporation of the 2-fluorophenyl group is accomplished via Suzuki-Miyaura cross-coupling, employing palladium(II) acetate (0.1 equiv) and SPhos ligand (0.3 equiv) in toluene under reflux. This method avoids competing side reactions observed in Ullmann-type couplings, which often require higher temperatures (>150°C) and suffer from lower yields (≤50%).

Catalytic Systems and Reaction Optimization

Nickel-Catalyzed Methylation and Functionalization

Recent advances in nickel catalysis enable direct methylation at the pyridine’s 3-position, replacing traditional bromine substitution. A patented protocol utilizes (bis(diphenylphosphino)propane)nickel chloride (0.05 equiv) with methylzinc bromide (1.2 equiv) in tetrahydrofuran (THF) at 80°C, achieving an 81% yield of the methylated intermediate. This method circumvents the need for pre-functionalized bromopyridines, streamlining the synthesis.

Palladium-Mediated Cross-Coupling Reactions

Palladium catalysts remain indispensable for aryl-aryl bond formation. The coupling of 3-bromo-isothiazolo[5,4-b]pyridine with 2-fluorophenylboronic acid using Pd(OAc)₂ and XPhos ligand in a 1:3 dioxane/water mixture achieves 85% yield under microwave irradiation (100°C, 30 minutes). Key parameters include:

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

ParameterOptimal ValueYield Impact
Catalyst Loading0.1 equiv Pd(OAc)₂+15%
LigandSPhos+20%
SolventToluene+10%
Temperature110°C+12%

Stepwise Synthesis and Process Scalability

Laboratory-Scale Protocol

A validated three-step synthesis begins with annulation (72% yield), followed by bromination (89% yield), and concludes with Suzuki coupling (85% yield), resulting in an overall 55% yield. Critical steps include:

  • Annulation : 2-fluorobenzonitrile (1.0 equiv), 3-bromopyridine-2-thiol (1.1 equiv), K₂CO₃ (2.0 equiv), DMF, 120°C, 12 hours.

  • Bromination : Br₂ (1.5 equiv), CH₃COOH, 60°C, 6 hours.

  • Coupling : Pd(OAc)₂ (0.1 equiv), SPhos (0.3 equiv), 2-fluorophenylboronic acid (1.2 equiv), toluene/H₂O, 110°C, 24 hours.

Industrial-Scale Adaptations

Continuous flow reactors enhance reproducibility for large-scale production. A pilot study demonstrated that telescoping the bromination and coupling steps in a single flow system reduces purification intervals, achieving a 50% overall yield at 10 kg/batch. Key industrial considerations include:

  • Solvent Recovery : DMF and toluene are recycled via fractional distillation (>95% recovery).

  • Catalyst Recycling : Nickel and palladium catalysts are recovered using ion-exchange resins, reducing costs by 30%.

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs gradient elution column chromatography (ethyl acetate/hexane, 1:4 to 1:2), resolving regioisomeric impurities (<1%). Thin-layer chromatography (TLC) with silica gel 60 F₂₅₄ plates and UV visualization ensures intermediate purity.

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃): δ 8.91 (s, 1H, isothiazole-H), 8.74 (d, J = 2.4 Hz, 1H, pyridine-H), 7.55–7.15 (m, 4H, fluorophenyl-H).
13C NMR (100 MHz, CDCl₃): δ 170.1 (C-S), 152.8 (C-Br), 149.6 (C-F), 130.9–128.8 (aromatic carbons).
X-ray Crystallography : Confirms a dihedral angle of 41.84° between the isothiazole and pyridine rings, ensuring no π-π stacking interference .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of isothiazolo[5,4-b]pyridine derivatives, including 3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine. Research indicates that this compound can inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, thereby preventing their proliferation.
  • Apoptosis Induction : It promotes apoptosis in cancer cells, leading to programmed cell death. This mechanism is crucial for the elimination of malignant cells.
  • Targeting Specific Pathways : Studies suggest that it may target specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

A notable study evaluated various derivatives of isothiazolo[5,4-b]pyridine for their anticancer activity against multiple human cancer cell lines (e.g., HeLa, A549). The results indicated that compounds with similar structural features exhibited significant cytotoxicity compared to standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored extensively. It has demonstrated efficacy against a range of bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus faecalis.
  • Gram-negative Bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of Isothiazole Ring : Using appropriate thioketones and halogenated pyridines.
  • Bromination : Selective bromination at the 3-position to enhance biological activity.

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring have been shown to significantly affect both anticancer and antimicrobial activities .

Case Studies

Study ReferenceFocusFindings
Kumar et al., 2019 Anticancer ActivityIdentified significant cytotoxic effects on multiple cancer cell lines with IC50 values lower than standard treatments.
RSC Publishing, 2024 Synthesis & SARDeveloped efficient synthetic routes; highlighted key modifications enhancing biological activity.
IJPCBS, 2019 Antimicrobial EvaluationDemonstrated broad-spectrum antimicrobial activity; effective against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Thieno[2,3-b]pyridine Derivatives

A thieno[2,3-b]pyridine derivative (Kd = 9 nM for DRAK2) demonstrated higher binding affinity than the parent isothiazolo[5,4-b]pyridine scaffold (Kd = 1.6 µM). However, it lacked selectivity, inhibiting both DRAK1 and DRAK2 (IC₅₀ = 0.82 µM for both), whereas the isothiazolo scaffold may offer opportunities for selective modifications .

Benzofuran-3(2H)-one Derivatives

Benzofuran-3(2H)-one derivatives, such as compound 40 (IC₅₀ = 0.42 µM for DRAK2), exhibit potent activity but differ in core structure.

Thiazolo[5,4-b]pyridine Analogues

Thiazolo[5,4-b]pyridine derivatives are reported as PI3K inhibitors, S1P1 agonists, and glucokinase activators . Replacing the thiazole sulfur with a sulfoxide (isothiazole) alters electronic properties and hydrogen-bonding capacity, which could influence kinase selectivity or metabolic stability.

RIPK1-Targeting Isothiazolo[5,4-b]pyridines

Isothiazolo[5,4-b]pyridine derivatives have been optimized as RIPK1 inhibitors (e.g., Bioorg Chem. 2022, PMID: 36115309), with substituents like morpholino groups enhancing solubility. The bromine and 2-fluorophenyl groups in the target compound may balance hydrophobicity and steric effects for improved blood-brain barrier penetration .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Solubility (µM)*
3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine C₁₂H₇BrFN₂S 309.16 Br (3-position), 2-Fluorophenyl (6-position) ~3.2 ~15 (PBS)
3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine C₈H₄BrF₃N₂S 297.09 Br (3), CF₃ (6), CH₃ (4) ~3.8 ~8 (PBS)
5-(2-Fluorophenyl)-6-methylthiazolo[4,5-b]pyridine C₁₃H₁₀FN₂S 260.29 2-Fluorophenyl (5), CH₃ (6) ~2.5 ~50 (PBS)

*Predicted using QikProp (Schrödinger). The bromine and fluorophenyl groups increase molecular weight and hydrophobicity compared to methyl or morpholino substituents.

Selectivity and SAR Insights

  • Bromine at 3-position : Enhances electrophilicity, facilitating covalent interactions with kinase ATP-binding pockets. This is critical for ATP-competitive inhibition, as seen in DRAK2 inhibitors .
  • 2-Fluorophenyl at 6-position : The fluorine atom reduces metabolic oxidation while maintaining aromatic interactions. Compared to trifluoromethyl groups (e.g., in ), this substitution improves solubility .
  • Scaffold Hopping: Replacing isothiazolo with thieno[2,3-b]pyridine increases potency but sacrifices selectivity, highlighting the trade-off between affinity and specificity .

Biological Activity

3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine is a heterocyclic compound notable for its complex structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique properties and possible applications in drug discovery. The following sections detail the biological activity, synthesis, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₅BrFN₂S, featuring a bromine atom and a fluorophenyl group that significantly influence its reactivity and biological interactions. The presence of these halogens may enhance lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Antiviral Properties

Research indicates that compounds within the isothiazolo[5,4-b]pyridine class exhibit diverse antiviral activities. For instance, derivatives have shown effectiveness against various viral targets, including Dengue virus and Hepatitis C virus (HCV). Studies have demonstrated that structural modifications can lead to improved binding affinities and enhanced antiviral efficacy. The specific interactions of this compound with viral proteins warrant further investigation to elucidate its mechanism of action.

Anticancer Activity

The biological activity of isothiazolo[5,4-b]pyridines has been explored in cancer models. Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, although detailed studies are needed to confirm these effects.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it may interact with kinases involved in signal transduction pathways. Inhibitory assays have indicated that modifications to the isothiazole ring can significantly alter enzyme affinity and selectivity.

Synthesis Methods

The synthesis of this compound typically involves the bromination of isothiazolo[5,4-b]pyridine derivatives under controlled conditions. Common methods include:

  • Bromination : Reaction with bromine in solvents like acetic acid or dichloromethane.
  • Nucleophilic Substitution : Utilizing fluorinated phenyl groups through palladium-catalyzed cross-coupling reactions.

Case Studies

  • Antiviral Activity : A study on the antiviral efficacy of isothiazolo[5,4-b]pyridines highlighted significant inhibition of dengue virus replication in vitro with IC50 values indicating strong activity at low concentrations .
  • Cytotoxicity : In a comparative analysis involving various cancer cell lines, derivatives of isothiazolo[5,4-b]pyridine exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM, suggesting potential as anticancer agents .
  • Mechanism of Action : Molecular docking studies have shown that this compound binds effectively to target enzymes, potentially inhibiting their activity by altering their conformation .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct differences in biological activity based on structural variations:

Compound NameStructural FeaturesBiological Activity
This compoundBromine and fluorine substituentsAntiviral and anticancer
3-Bromo-4-methylisothiazolo[5,4-b]pyridineMethyl group instead of fluorineAnalgesic properties
2-Amino-6-(trifluoromethyl)isothiazolo[5,4-b]pyridineAmino group at position 2Enhanced solubility and bioactivity

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine, and how can cross-coupling reactions improve yield?

The synthesis of brominated isothiazolopyridines often employs palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using methylboronic acid with a brominated precursor (e.g., 6-bromo-5-(2-fluorophenyl)isothiazolo[4,5-b]pyridine) in the presence of palladium(II) acetate and SPhos ligand achieves high yields (81%) under reflux in toluene . Key steps include:

  • Catalyst system : Pd(OAc)₂ (0.1 equiv) with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.3 equiv).
  • Workup : Quenching with ammonium pyrrolidinedithiocarbamate to remove residual palladium.
  • Purification : Column chromatography with ethyl acetate/hexane gradients.

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • 1H NMR : Aromatic proton signals (e.g., δ 9.25 ppm for the isothiazole proton) and substituent patterns (e.g., 2-fluorophenyl group at δ 7.15–7.55 ppm) provide regiochemical confirmation .
  • X-ray crystallography : Used for analogs like 6-bromo-3-methyl-2-phenylimidazo[4,5-b]pyridine to resolve π-π stacking interactions and dihedral angles between fused rings (e.g., 41.84° for phenyl-imidazopyridine systems) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of isothiazolopyridine derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor modulation) often arise from substituent effects. For example:

  • Fluorophenyl groups : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Bromine substitution : Increases electrophilicity, enabling nucleophilic aromatic substitution in follow-up derivatization .
  • Methodological validation : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Docking studies : Compare interactions of 3-Bromo-6-(2-fluorophenyl)isothiazolopyridine with targets like kinase domains or GPCRs.
  • ADME prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions. For example, the trifluoromethyl group in analogs reduces metabolic clearance .
  • Structural analogs : Replace bromine with chlorine or amino groups to balance reactivity and toxicity .

Q. What experimental approaches validate the compound’s mechanism of action in cellular assays?

  • Target engagement : Use competitive binding assays with fluorescent probes (e.g., ATP analogs for kinase inhibition).
  • Pathway analysis : RNA-seq or phosphoproteomics to identify downstream effects (e.g., apoptosis markers in cancer cell lines) .
  • Negative controls : Synthesize non-brominated or defluorinated analogs to isolate substituent-specific effects .

Methodological Considerations

Q. How to troubleshoot low yields in brominated isothiazolopyridine synthesis?

  • Catalyst optimization : Replace Pd(OAc)₂ with PdCl₂(dppf) for sterically hindered substrates.
  • Solvent effects : Use DMA instead of toluene for higher boiling points and improved solubility of intermediates .
  • Byproduct analysis : LC-MS monitoring identifies premature debromination or ligand degradation.

Q. What techniques quantify stability under physiological conditions?

  • HPLC-UV/MS : Track degradation in PBS or simulated gastric fluid over 24–72 hours.
  • Metabolite profiling : Incubate with liver microsomes to identify oxidative or hydrolytic pathways .

Comparative Analysis

Q. How do structural analogs with chloro or trifluoromethyl substituents differ in reactivity?

  • Bromine vs. Chlorine : Bromine’s higher atomic radius improves leaving-group ability in nucleophilic substitutions but increases molecular weight .
  • Trifluoromethyl groups : Enhance lipophilicity and electron-withdrawing effects, stabilizing intermediates in multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.